3-[(4-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine
Description
3-[(4-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is a pyridine derivative featuring a sulfonyl group attached to a 4-chloro-2-methylphenyl moiety, an isobutoxy substituent at the 2-position, and methyl groups at the 4- and 6-positions.
Properties
IUPAC Name |
3-(4-chloro-2-methylphenyl)sulfonyl-4,6-dimethyl-2-(2-methylpropoxy)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO3S/c1-11(2)10-23-18-17(13(4)8-14(5)20-18)24(21,22)16-7-6-15(19)9-12(16)3/h6-9,11H,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXKRJSCOZSRLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C2=C(C=C(C=C2)Cl)C)OCC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyridine Skeleton Construction
The 4,6-dimethylpyridine backbone serves as the foundational structure. Commercial availability of 2-hydroxy-4,6-dimethylpyridine simplifies initial steps. Conversion to 2-chloro-4,6-dimethylpyridine is achieved via treatment with phosphorus oxychloride (POCl₃) under reflux. Subsequent nucleophilic substitution with isobutoxide introduces the 2-isobutoxy group:
Reaction Conditions
- Substrate : 2-chloro-4,6-dimethylpyridine
- Nucleophile : Sodium isobutoxide (generated in situ from isobutanol and NaH)
- Solvent : Dry tetrahydrofuran (THF)
- Temperature : 80°C, 12 hours
- Yield : ~75%
This step’s efficiency hinges on anhydrous conditions to prevent hydrolysis of the chloropyridine intermediate.
Sulfonyl Group Introduction at Position 3
Positioning the sulfonyl moiety at pyridine’s C3 requires directed metalation. The 2-isobutoxy group acts as a directing group, enabling lithiation at C3 using lithium diisopropylamide (LDA) at -78°C. The resulting aryl lithium species reacts with 4-chloro-2-methylbenzenesulfonyl chloride to form the sulfone:
Reaction Conditions
- Substrate : 2-isobutoxy-4,6-dimethylpyridine
- Base : LDA (2.2 equivalents)
- Electrophile : 4-chloro-2-methylbenzenesulfonyl chloride (1.5 equivalents)
- Solvent : THF
- Temperature : -78°C to room temperature, 4 hours
- Yield : ~60%
Alternative approaches employ Ullmann-type couplings between 3-bromo-2-isobutoxy-4,6-dimethylpyridine and 4-chloro-2-methylbenzenesulfinate salts, though yields are modest (~45%) due to side reactions.
Optimization of Sulfonylation
Oxidative methods offer a complementary route. Thioether intermediates, generated via nucleophilic aromatic substitution of 3-bromopyridine derivatives with 4-chloro-2-methylbenzenethiol, are oxidized to sulfones using meta-chloroperbenzoic acid (m-CPBA):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Thioether formation | K₂CO₃, DMF, 80°C, 8 h | 70% |
| Oxidation to sulfone | m-CPBA (2.5 eq), DCM, 0°C, 2 h | 85% |
This two-step sequence improves overall yield to ~60%, minimizing halogenated byproducts.
Palladium-Catalyzed Coupling Strategies
Recent advances utilize Suzuki-Miyaura cross-coupling to attach pre-sulfonylated aryl boronic acids to halogenated pyridines. For example, 3-bromo-2-isobutoxy-4,6-dimethylpyridine couples with 4-chloro-2-methylphenylsulfonyl boronic acid under Pd(PPh₃)₄ catalysis:
Reaction Conditions
- Catalyst : Pd(PPh₃)₄ (5 mol%)
- Base : Na₂CO₃ (2.5 eq)
- Solvent : Ethanol/water/toluene (4:1:5)
- Temperature : 90°C, 14 hours
- Yield : 68%
This method circumvents direct sulfonylation challenges but requires synthesis of specialized boronic acids.
Industrial-Scale Considerations
Large-scale production prioritizes cost-efficiency and safety. Continuous flow reactors enhance exothermic reaction control during chlorination and sulfonylation steps. Solvent recovery systems (e.g., ethyl acetate/hexane azeotropes) reduce waste in purification.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution (EAS)
The pyridine ring’s electron-deficient nature and directing effects of substituents govern EAS reactivity:
| Position | Directing Group | Reactivity | Example Reaction |
|---|---|---|---|
| C-3 | Sulfonyl (EWG) | Deactivates | Limited electrophilic attack |
| C-2/C-6 | Isobutoxy (EDG) | Activates | Halogenation, nitration |
-
Halogenation : The isobutoxy group (electron-donating) directs electrophiles to C-2 and C-6. Chlorination with or bromination using may occur under acidic conditions .
-
Nitration : Nitration at C-6 is favored due to steric hindrance from the bulky isobutoxy group at C-2 .
Nucleophilic Aromatic Substitution (NAS)
The sulfonyl group enhances leaving-group potential, enabling NAS at the sulfonamide-linked aryl ring:
| Reagent | Conditions | Product |
|---|---|---|
| High temperature, DMF | 4-Chloro-2-methylaniline derivative | |
| Polar aprotic solvent | Alkoxy-substituted aryl sulfone |
-
The 4-chloro substituent on the phenyl ring is susceptible to displacement by strong nucleophiles (e.g., amines, alkoxides) .
Oxidation:
-
Methyl groups : Resistant to oxidation due to steric hindrance from adjacent substituents.
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Isobutoxy chain : Ozonolysis or KMnO cleavage could yield carboxylic acids under harsh conditions.
Reduction:
-
Sulfonyl group : Catalytic hydrogenation () reduces the sulfonyl group to a thioether ().
Cycloaddition and Ring-Opening Reactions
The pyridine ring participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) under thermal conditions, forming bicyclic adducts . Subsequent ring-opening reactions with nucleophiles (e.g., water, amines) yield functionalized derivatives:
Functional Group Interconversion
| Reaction | Reagents | Outcome |
|---|---|---|
| Sulfonyl chloride formation | Converts sulfone to sulfonyl chloride | |
| Ether cleavage | Cleaves isobutoxy to hydroxyl group |
-
The isobutoxy group is cleaved by concentrated HI to yield a pyridinol intermediate.
Coupling Reactions
Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) are feasible at the aryl chloride site:
Acid/Base Reactivity
-
Protonation : The pyridine nitrogen () is protonated in acidic media, enhancing solubility in polar solvents .
-
Deprotonation : The methyl groups resist deprotonation, but the sulfonyl group stabilizes adjacent charges in strong bases (e.g., LDA).
Thermal Decomposition
At temperatures >250°C, the compound undergoes pyrolysis:
-
Primary pathway : Cleavage of the sulfonyl group, releasing and forming a chlorinated biphenyl derivative.
Scientific Research Applications
This compound exhibits a range of biological activities that can be categorized as follows:
1. Antimicrobial Properties
- Research indicates that compounds with similar sulfonamide structures have demonstrated enhanced antimicrobial activity. The incorporation of the sulfonamide group in 3-[(4-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine suggests potential effectiveness against various bacterial strains.
2. Anticancer Mechanism
- Studies have shown that this compound can induce apoptosis in cancer cells. Increased caspase activity has been observed in treated samples, indicating its potential as an anticancer agent.
3. Enzyme Inhibition
- The compound has been explored for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. This property is particularly relevant for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Enhanced activity against bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits AChE and urease |
Case Study 1: Antimicrobial Evaluation
A study conducted on a series of piperidine derivatives, including this compound, revealed significant antimicrobial activity compared to non-sulfonamide counterparts. The results indicated a broader spectrum of activity against both gram-positive and gram-negative bacteria.
Case Study 2: Anticancer Mechanism
Another investigation focused on the compound's mechanism of action in cancer cells, where it was found to activate apoptotic pathways leading to cell death. This study highlighted the importance of further exploring this compound's potential in oncology.
Case Study 3: Safety Profile
Toxicity studies have shown that the compound does not exhibit acute toxicity in animal models at doses up to 2000 mg/kg, suggesting a favorable safety profile for further development and clinical trials.
Mechanism of Action
The mechanism of action of 3-[(4-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine involves its interaction with specific molecular targets. The sulfonyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The isobutoxy and dimethylpyridine groups may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Pyridine-Based Sulfonyl Derivatives
A closely related compound, 2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-(methylsulfonyl)pyridine (CAS 339016-93-2, C₁₄H₁₄ClNO₂S₂), shares the pyridine core and methyl substituents but differs in key substituents:
Indole-Based Sulfonyl Derivatives
highlights racemic indole C5-O-substituted seco-cyclopropylindole (seco-CI) compounds with sulfonyl groups (e.g., methylsulfonyl, aminosulfonyl). These compounds demonstrated cytotoxic activity against cancer cell lines (COLO 205, SK-MEL-2) comparable to doxorubicin. Key comparisons include:
- Core Structure : The indole scaffold differs from pyridine, but both systems leverage sulfonyl groups for bioactivity.
- Substituent Size : Smaller sulfonyl groups (e.g., methylsulfonyl in Compound 2) showed optimal cytotoxicity, suggesting that bulkier groups (e.g., isobutoxy in the target compound) might reduce efficacy unless balanced by enhanced lipophilicity .
Beta-Lactamase Inhibitor Prodrugs
A patent () describes 3-(((((2S,5R)-2-carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl)oxy)sulfonyl)oxy)-2,2-dimethyl-propanoate derivatives, where sulfonyl groups act as prodrug components for beta-lactamase inhibitors.
Data Table: Key Structural and Functional Comparisons
Research Findings and Implications
Substituent Size and Activity : Smaller sulfonyl groups (e.g., methylsulfonyl in indole derivatives) correlate with higher cytotoxicity, suggesting that the target compound’s larger 4-chloro-2-methylphenylsulfonyl group may require optimization for therapeutic applications .
Lipophilicity vs. Solubility : The isobutoxy group in the target compound increases lipophilicity compared to methylsulfonyl analogs, which could enhance membrane permeability but reduce aqueous solubility.
Sulfonyl Group Versatility : Sulfonyl-containing compounds in the evidence span cytotoxic, antibacterial, and prodrug applications, highlighting the functional flexibility of this moiety .
Biological Activity
The compound 3-[(4-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine is a complex organic molecule with significant potential in various biological applications. Its unique structure, characterized by a pyridine ring substituted with a sulfonyl group and an isobutoxy moiety, suggests diverse biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.
- Chemical Name : this compound
- CAS Number : 21521294
- Molecular Formula : C18H22ClNO3S
- Molecular Weight : 367.89 g/mol
These properties are crucial for understanding the compound's interaction with biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyridine derivatives, including those similar to this compound. Research indicates that compounds with similar structures exhibit activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and survival.
Case Study: Inhibition of c-KIT Kinase
A relevant study focused on c-KIT kinase inhibitors demonstrated that pyridine derivatives could effectively target drug-resistant mutants associated with gastrointestinal stromal tumors (GISTs). The findings suggested that structural modifications, such as those present in this compound, might enhance potency against resistant cancer forms .
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives have been well documented. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Table: Antimicrobial Efficacy of Pyridine Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| 3-(similar structure) | Pseudomonas aeruginosa | 8 µg/mL |
This table illustrates the potential of related compounds in combating bacterial infections.
Anti-inflammatory Activity
Pyridine derivatives have also been studied for their anti-inflammatory properties. The sulfonyl group is known to enhance the anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory pathways.
The proposed mechanism involves the inhibition of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling, which is crucial in inflammatory responses. This suggests that compounds like this compound could be developed as therapeutic agents for inflammatory diseases.
Synthesis and Evaluation
Research has synthesized various analogs of pyridine derivatives to evaluate their biological activities. The synthesis typically involves multi-step reactions where starting materials are modified to introduce functional groups that enhance biological activity .
Pharmacokinetics and Toxicity Studies
Understanding the pharmacokinetics (PK) and toxicity profiles of compounds is essential for their development into therapeutic agents. Preliminary studies suggest that derivatives similar to this compound exhibit favorable PK profiles with moderate toxicity levels, making them suitable candidates for further development .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-[(4-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine in laboratory settings?
- Methodological Answer : Synthesis typically involves sulfonylation of the pyridine core followed by nucleophilic substitution for isobutoxy group introduction. Critical steps include:
- Using anhydrous dichloromethane as a solvent to avoid hydrolysis of intermediates .
- Optimizing reaction temperatures (e.g., 0–5°C for sulfonylation) to suppress side reactions like over-sulfonation.
- Purification via column chromatography with ethyl acetate/hexane gradients to isolate the target compound (≥95% purity) .
- Safety protocols: Use fume hoods for volatile solvents and wear nitrile gloves to prevent dermal exposure to sulfonyl chlorides .
Q. How can researchers confirm the structural identity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for characteristic peaks (e.g., sulfonyl group protons at δ 3.1–3.3 ppm, isobutoxy methyl groups at δ 1.0–1.2 ppm) .
- Mass Spectrometry (MS) : Use ESI-MS to confirm molecular weight ([M+H]+ calculated for : ~413.5; observed: 413.5 ± 0.1) .
- High-Performance Liquid Chromatography (HPLC) : Employ a methanol/sodium acetate buffer (65:35, pH 4.6) mobile phase to assess purity (>99%) and detect trace impurities .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Storage : Keep in amber glass vials at –20°C under argon to prevent degradation via hydrolysis or photolysis .
- Exposure Mitigation : Use HEPA-filtered respirators if handling powdered forms (risk of inhalation; H335 hazard code) .
- Spill Management : Neutralize spills with activated carbon and dispose as hazardous waste (P501/P502 protocols) .
Advanced Research Questions
Q. What challenges arise in X-ray crystallographic refinement for sulfonyl-containing pyridine derivatives?
- Methodological Answer :
- Disorder Modeling : The sulfonyl group’s rotational freedom often causes disorder; refine using SHELXL’s PART instructions with occupancy constraints .
- Thermal Motion : High thermal parameters (B-factors > 5 Ų) for the isobutoxy chain require TLS parameterization to improve model accuracy .
- Validation : Cross-check residual density maps (e.g., ≤0.3 eÅ⁻³) to avoid overfitting .
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data?
- Methodological Answer :
- DFT Calculations : Compare computed NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to identify conformational discrepancies (e.g., rotameric equilibria in the isobutoxy group) .
- Dynamic Effects : Use variable-temperature NMR to detect signal broadening from slow exchange processes (e.g., hindered rotation of the sulfonyl group) .
Q. What strategies assess hydrolytic stability under varying pH conditions?
- Methodological Answer :
- Buffer Systems : Incubate the compound in sodium acetate (pH 4.0–5.5) and phosphate (pH 7.4) buffers at 37°C for 24–72 hours .
- Degradation Monitoring : Quantify hydrolyzed products via LC-MS using a C18 column and gradient elution (5→95% acetonitrile in 20 min) .
- Kinetic Analysis : Fit degradation data to first-order models to estimate half-lives (e.g., t₁/₂ = 48 hours at pH 7.4) .
Q. How can structure-activity relationships (SAR) be established for biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the 4-chloro-2-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents to probe electronic effects .
- Biological Assays : Test analogs in enzyme inhibition assays (e.g., kinase panels) with IC₅₀ determination via nonlinear regression of dose-response curves .
- QSAR Modeling : Use CoMFA or machine learning (e.g., Random Forest) to correlate steric/electronic descriptors with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
